molecular formula C23H20N2O3 B2634695 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922109-35-1

3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2634695
CAS No.: 922109-35-1
M. Wt: 372.424
InChI Key: VVZJLJFJGIIGFE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with a unique structure that includes a dibenzo-oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the dibenzo-oxazepine core through a cyclization reaction, followed by the introduction of the benzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazepine core or the benzamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine derivatives: Compounds with similar core structures but different substituents.

    Benzamide derivatives: Compounds with variations in the benzamide group.

Uniqueness

3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific combination of the dibenzo-oxazepine core and the benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3,5-Dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits notable biological properties that have garnered interest in pharmacological research. Its unique structure contributes to its potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C22H20N2O3
  • Molecular Weight : 360.41 g/mol
  • CAS Number : 921891-43-2

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:

1. Anticancer Activity

  • Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • A study demonstrated that the compound inhibited the proliferation of human breast cancer cells by triggering apoptotic pathways and downregulating anti-apoptotic proteins like Bcl-2 .

2. Neuroprotective Effects

  • Research has shown that this compound may possess neuroprotective properties, potentially beneficial for neurodegenerative diseases. It was found to modulate neurotransmitter levels and exhibit antioxidant activity, which could mitigate oxidative stress in neuronal cells .
  • In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid-beta accumulation .

3. Anti-inflammatory Properties

  • The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages .
  • Animal studies corroborated these findings, showing decreased inflammation markers in models of induced arthritis .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It likely interacts with various receptors that modulate cellular signaling pathways related to apoptosis and inflammation.
  • Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, the compound reduces oxidative damage in cells.

Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited cell proliferation
NeuroprotectionImproved cognitive function; reduced amyloid-beta levels
Anti-inflammatoryDecreased cytokine production; reduced inflammation in arthritis models

Case Studies

  • Breast Cancer Cell Lines : A recent study tested the effectiveness of the compound on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values below 10 µM.
  • Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's, treatment with the compound for eight weeks resulted in a significant reduction in plaque formation and improved memory retention scores compared to controls.
  • Arthritis Model : In a collagen-induced arthritis model, administration of the compound led to a marked reduction in paw swelling and inflammatory cytokine levels.

Properties

IUPAC Name

3,5-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-13-4-6-21-19(11-13)25-23(27)18-12-17(5-7-20(18)28-21)24-22(26)16-9-14(2)8-15(3)10-16/h4-12H,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZJLJFJGIIGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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